(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
CAS No.: 1162262-39-6
Cat. No.: VC2674328
Molecular Formula: C5H10BClN2O2
Molecular Weight: 176.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1162262-39-6 |
|---|---|
| Molecular Formula | C5H10BClN2O2 |
| Molecular Weight | 176.41 g/mol |
| IUPAC Name | (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H |
| Standard InChI Key | OZOICLKAFJMZGM-UHFFFAOYSA-N |
| SMILES | B(C1=C(NN=C1C)C)(O)O.Cl |
| Canonical SMILES | B(C1=C(NN=C1C)C)(O)O.Cl |
Introduction
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a chemical compound with the CAS number 1162262-39-6. It is a derivative of boronic acid, specifically modified with a 3,5-dimethylpyrazole moiety. This compound is of interest in various fields of chemical research due to its unique structure and potential applications.
Applications and Research Findings
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is used in various chemical reactions, including Suzuki cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. Its applications extend to medicinal chemistry, where boronic acids are explored for their potential therapeutic properties.
Research Highlights:
-
Biological Activity: Boronic acids are known for their ability to interact with enzymes and proteins, which makes them interesting candidates for drug development.
-
Chemical Reactivity: The compound's reactivity is influenced by the boronic acid group, which can participate in cross-coupling reactions and other organic transformations.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride | C5H10BClN2O2 | Includes a hydrochloride salt for enhanced stability |
| (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | C5H9BN2O2 | Lacks hydrochloride salt; simpler structure |
| 4-Methoxyphenylboronic acid | C7H9BO3 | No pyrazole moiety; commonly used in Suzuki reactions |
Storage and Handling
-
Storage Temperature: Room temperature (RT)
-
Purity: Typically available at 95% purity
-
Country of Origin: Kazakhstan (KZ)
-
Shipping Conditions: Room temperature
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume